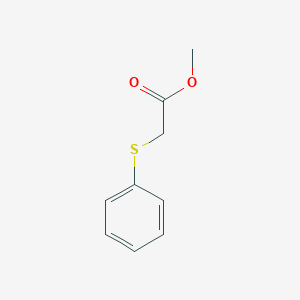

Methyl (phenylthio)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-phenylsulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-11-9(10)7-12-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNSXQQODXYRKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169395 | |

| Record name | Acetic acid, (phenylthio)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17277-58-6 | |

| Record name | Methyl 2-(phenylthio)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17277-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, (phenylthio)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017277586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (phenylthio)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (Phenylthio)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl Phenylthio Acetate and Its Derivatives

Established Synthetic Routes to Methyl (phenylthio)acetate

The primary methods for synthesizing the parent compound, this compound, are reliable and yield good results.

A common and efficient method for the synthesis of this compound involves the direct reaction of thiophenol with a bromoacetate (B1195939) derivative. In a typical procedure, thiophenol is reacted with methyl bromoacetate. ncl.ac.uk This reaction is often carried out in a solvent such as toluene (B28343) in the presence of a base like triethylamine (B128534) (Et3N) at room temperature. ncl.ac.uk The reaction proceeds via a nucleophilic substitution where the thiophenolate anion, formed in situ, displaces the bromide ion from the methyl bromoacetate. This method is known for its good yield, with reports of up to 84% isolation of this compound after purification. ncl.ac.uk

Variations of this method exist, such as using different haloacetate esters or base-solvent systems. For instance, ethyl chloroacetate (B1199739) can be reacted with thiophenol in acetone (B3395972) with potassium carbonate as the base. ekb.eg Another approach involves the reaction of 4-phenylthio-2-azetidinone with sodium hydride followed by the addition of methyl bromoacetate. clockss.org

Reaction Conditions for Synthesis via Thiophenol and Haloacetates

| Reactants | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Thiophenol, Methyl bromoacetate | Triethylamine | Toluene | Room Temperature, 24 hours | 84% | ncl.ac.uk |

| Thiophenol, Ethyl chloroacetate | Potassium Carbonate | Acetone | Reflux, 4 hours | Not specified | ekb.eg |

Beyond direct coupling, this compound can be a key intermediate or product in more complex, multi-step synthetic sequences. These routes are often employed when constructing larger, more complex molecules where the (phenylthio)acetate moiety is a required structural component. For example, multi-step sequences involving Friedel-Crafts reactions can be utilized to produce derivatives.

In the synthesis of certain heterocyclic compounds, such as quinoline (B57606) derivatives, intermediates derived from the reaction of thiols with Morita-Baylis-Hillman (MBH) adducts can be involved in one-pot procedures. mdpi.com The strategic placement of substituents on an aromatic ring is crucial in multi-step syntheses. The order of reactions must be carefully planned to ensure the correct regiochemistry of the final product, depending on the directing effects (ortho, para, or meta) of the substituents already present on the aromatic ring. libretexts.org

Synthesis of Fluorinated Derivatives of this compound

The introduction of fluorine atoms into organic molecules can significantly alter their chemical and physical properties. Consequently, various methods have been developed for the synthesis of fluorinated derivatives of this compound.

Electrochemical fluorination has emerged as a key technique for the synthesis of fluorinated organic compounds, including derivatives of this compound. nih.govresearchgate.net This method offers a sustainable and scalable alternative to traditional fluorinating agents, which are often toxic. researchgate.net

One prominent strategy involves the anodic fluorination of this compound using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as the fluorine source in an undivided electrochemical cell. nih.govnih.gov The reaction is typically performed in acetonitrile (B52724), and the presence of triflic acid is crucial, with the ratio of TBAF to triflic acid playing a key role in the efficiency of the fluorination. nih.govnih.gov This process yields the mono-fluorinated product, methyl 2-fluoro-2-(phenylthio)acetate. nih.govnih.gov Under optimized conditions, including specific oxidation potential, time, and temperature, a fluorination yield of 44 ± 3% can be achieved after 30 minutes of electrolysis. nih.govnih.gov

Another approach utilizes different electrolyte systems, such as triethylamine-trihydrofluoride (Et3N-3HF), in various solvents. d-nb.info The choice of solvent and supporting poly(HF) salt can influence the selective formation of either α-fluorination products or fluorodesulfurization products. d-nb.info

Key Parameters in Electrochemical Fluorination of this compound

| Parameter | Influence on Fluorination Efficiency | Reference |

|---|---|---|

| Oxidation Potential | Controls the initiation of the reaction | nih.govnih.gov |

| Electrolysis Time | Affects the conversion of the starting material | nih.govnih.gov |

| Temperature | Can influence reaction rate and selectivity | nih.govnih.gov |

| TBAF Concentration | The amount of fluorine source available | nih.govnih.gov |

The introduction of the fluorine-18 (B77423) (¹⁸F) isotope is of significant interest for applications in Positron Emission Tomography (PET). Electrochemical methods have been successfully adapted for the radiofluorination of this compound. nih.govnih.govresearchgate.net

The synthesis of methyl 2-[¹⁸F]fluoro-2-(phenylthio)acetate is achieved using electrochemical radiofluorination. nih.govnih.gov The process can utilize the same optimized cell parameters as non-radioactive fluorination, where TBAF is passed through an anion exchange resin containing fluorine-18. nih.govnih.gov A radiochemical fluorination efficiency of 7 ± 1% has been reported after 30 minutes of electrolysis. nih.govnih.gov Automated synthesizers have been developed to facilitate carrier-added electrochemical ¹⁸F-fluorination, handling everything from the drying of cyclotron-derived [¹⁸F]fluoride to the final purification of the radiolabeled compound. nih.gov

A "cation pool" technique offers another advanced method for no-carrier-added radiofluorination. In this strategy, carbocations are formed through electrochemical oxidation and stabilized in a divided cell at low temperatures before the addition of the [¹⁸F]fluoride. researchgate.netresearchgate.net

Recent advancements in organic synthesis have explored catalyst-free methods for fluorination. One such approach involves the photochemical fluorination of C-H bonds in molecules that contain a photoactive group, such as an aromatic carbonyl. chemrxiv.org This method relies on the substrate itself to act as a photo-hydrogen atom transfer (HAT) acceptor, thereby eliminating the need for an external catalyst. chemrxiv.org

While this specific catalyst-free photochemical method has been demonstrated on aryl alkyl ketones and benzaldehydes using a Selectfluor-based reagent under UV-A irradiation, the underlying principle could potentially be applied to other substrates with suitable photoactive moieties and activatable C-H bonds. chemrxiv.org The concept of designing a molecule to facilitate its own C-H functionalization represents a forward-thinking strategy in synthetic chemistry.

Preparation of Diverse this compound Derivatives

The structural diversity of this compound derivatives allows for the fine-tuning of their chemical and biological properties. This section details several synthetic routes to access a range of these valuable compounds.

Acetate (B1210297) Formation Reactions

A common method for synthesizing this compound derivatives involves the esterification of the corresponding carboxylic acid. For instance, 5-propionyl-2-thiophenyl phenylacetic acid can be converted to its methyl ester by refluxing in methanol (B129727) with a catalytic amount of sulfuric acid. This straightforward reaction typically proceeds with high yield and purity.

Another approach is the direct alkylation of a precursor like 2-(phenylthio)acetophenone with methyl bromoacetate in the presence of a base such as potassium carbonate. This method, often carried out in acetonitrile under reflux, provides the methyl ester directly.

Derivatives with Modified Side Chains

Modifications to the side chains of this compound can lead to compounds with altered reactivity and biological activity. The core structure of this compound contains several functional groups that can be chemically transformed. The phenylthio group can be oxidized to a sulfoxide (B87167) or sulfone, while the propionyl group, if present, can be reduced to an alcohol. Furthermore, the acetate ester can undergo nucleophilic substitution with amines or other alcohols to form amides or different esters, respectively.

The synthesis of derivatives with more complex side chains has also been explored. For example, the reaction of 4-hydrazino-N-methyl-benzene ethanesulfonamide (B75362) hydrochloride with 2-(phenylthio)-acetaldehyde dimethylacetal in the presence of acetic acid yields N-methyl-3-(phenylthio)-1H-indol-5-ethanesulfonamide. google.com

Preparation of 2,2-Difluoro-2-(phenylthio)acetic Acid

A significant derivative is 2,2-difluoro-2-(phenylthio)acetic acid, a valuable building block for the synthesis of fluorinated pseudopeptides. beilstein-journals.orgd-nb.info The synthesis begins with the preparation of ethyl 2,2-difluoro-2-(phenylthio)acetate. This is achieved by reacting thiophenol with ethyl bromodifluoroacetate in the presence of sodium hydride in dimethyl sulfoxide (DMSO). beilstein-journals.org The resulting ester is then hydrolyzed under basic conditions, using lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) (THF) and water, to yield 2,2-difluoro-2-(phenylthio)acetic acid in nearly quantitative yield. beilstein-journals.orgd-nb.infobeilstein-journals.org This acid can then be used in multicomponent reactions, such as the Ugi reaction, to create complex peptide-like molecules. beilstein-journals.orgd-nb.infonih.gov

Table 1: Synthesis of 2,2-Difluoro-2-(phenylthio)acetic Acid and its Precursor

| Step | Reactants | Reagents/Solvent | Product | Yield |

| 1 | Thiophenol, Ethyl bromodifluoroacetate | NaH, DMSO | Ethyl 2,2-difluoro-2-(phenylthio)acetate | 83% beilstein-journals.org |

| 2 | Ethyl 2,2-difluoro-2-(phenylthio)acetate | LiOH, THF/H₂O | 2,2-Difluoro-2-(phenylthio)acetic acid | ~Quantitative beilstein-journals.orgd-nb.info |

Synthesis of Thioether Precursors

The synthesis of thioethers is a fundamental aspect of preparing this compound and its analogs. A general and widely used method involves the nucleophilic substitution reaction between a thiol, such as thiophenol, and an appropriate electrophile. thieme-connect.com For example, 2-phenyl-2-(phenylthio)acetic acid can be synthesized by reacting thiophenol with 2-bromoacetic acid in a basic medium.

Transition metal-catalyzed reactions have also emerged as powerful tools for thioether synthesis. thieme-connect.com For instance, copper-catalyzed coupling of aryl halides with thiols provides an efficient route to aryl thioethers. thieme-connect.com More recently, nickel and palladium catalysts have been employed for the decarbonylative synthesis of thioethers from thioesters. nsf.gov

Another innovative approach involves the reaction of methyl diazoacetate with thiols in the presence of a metal-exchanged clay catalyst, such as Cu-clay. psu.edu This method generates a metallocarbene that inserts into the S-H bond of the thiol to form the corresponding thioether. psu.edu

Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. In the context of this compound and its derivatives, several green chemistry approaches have been explored.

One notable example is the use of water as a solvent. A copper(I)-catalyzed one-step synthesis of α-sulfenylated carbonyl compounds from propargylic alcohols and aryl thiols has been developed in aqueous media. rsc.org This method is not only efficient but also allows for the recycling of the catalyst. rsc.org

Electrochemical methods also represent a green alternative for the synthesis of fluorinated derivatives. researchgate.net The electrochemical fluorination of this compound using tetrabutylammonium fluoride (TBAF) has been investigated as a means to introduce fluorine atoms under mild conditions, reducing the need for harsh fluorinating agents. researchgate.netescholarship.org

Reactivity and Reaction Mechanisms of Methyl Phenylthio Acetate

Reaction Pathways and Transformation Studies

The compound undergoes a variety of transformations, including oxidation at the sulfur atom, reduction of the ester, and substitution reactions.

The phenylthio group in Methyl (phenylthio)acetate is susceptible to oxidation. Electrochemical methods have been employed to study and effect this transformation. Anodic oxidation of this compound can lead to the formation of a carbocation intermediate. organic-chemistry.org This process is central to electrochemical fluorination reactions, where the generated carbocation is trapped by a fluoride (B91410) source. organic-chemistry.org

Studies on the electrochemical fluorination of this compound have been conducted using both undivided and divided electrochemical cells. In one approach, potentiostatic anodic oxidation in an undivided cell containing acetonitrile (B52724), tetrabutylammonium (B224687) fluoride (TBAF), and triflic acid resulted in the formation of methyl 2-fluoro-2-(phenylthio)acetate. beilstein-journals.org The efficiency of this monofluorination was found to be highly dependent on the ratio of triflic acid to TBAF, with optimal conditions yielding 44 ± 3% of the fluorinated product after a 30-minute electrolysis. beilstein-journals.org

Further research using a divided electrochemical cell with 2,2,2-trifluoroethanol (B45653) (TFE) as the solvent demonstrated that the carbocations formed via electrochemical oxidation could be stabilized at low temperatures (−20 °C). organic-chemistry.org Subsequent addition of a fluoride source to this stabilized "cation pool" resulted in the desired fluorinated product. organic-chemistry.org Interestingly, while the phenylthio group is known to be an electroauxiliary (a group that facilitates electrochemical oxidation), its presence at the α-position of a methyl ester does not significantly lower the oxidation potential compared to its phenoxy analogue. mdpi.com

The following table summarizes the results of electrochemical fluorination under different conditions.

| Method | Cell Type | Solvent/Electrolyte | Key Conditions | Product | Yield | Reference |

| Potentiostatic Anodic Oxidation | Undivided | Acetonitrile / TBAF / Triflic Acid | Optimized acid/TBAF ratio | Methyl 2-fluoro-2-(phenylthio)acetate | 44 ± 3% | beilstein-journals.org |

| Cation Pool | Divided | 2,2,2-Trifluoroethanol (TFE) / Various | -20 °C | Methyl 2-fluoro-2-(phenylthio)acetate | 6% | organic-chemistry.org |

This interactive table summarizes key data on the oxidation of this compound.

The ester moiety of this compound can be reduced using standard reducing agents. The outcome of the reduction is dependent on the reagent used and the reaction conditions.

Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the ester to a primary alcohol. nih.gov The reaction proceeds through a nucleophilic acyl substitution mechanism where a hydride ion attacks the ester carbonyl, leading to the elimination of the methoxy (B1213986) group and formation of an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of LiAlH₄ to the corresponding primary alcohol, 2-(phenylthio)ethanol.

For a partial reduction to the aldehyde stage, a more sterically hindered and less reactive reducing agent is required, along with carefully controlled conditions. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. wikipedia.org When one equivalent of DIBAL-H is added at a low temperature (typically -78 °C), it reduces the ester to an aldehyde. wikipedia.org The low temperature stabilizes the tetrahedral intermediate, preventing the elimination of the alkoxide and subsequent over-reduction. Aqueous workup then liberates the aldehyde, 2-(phenylthio)acetaldehyde.

| Reducing Agent | Stoichiometry & Conditions | Product | General Mechanism Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Excess, typically in THF or ether | 2-(phenylthio)ethanol (Primary Alcohol) | nih.gov |

| Diisobutylaluminum Hydride (DIBAL-H) | 1 equivalent, low temperature (-78 °C) | 2-(phenylthio)acetaldehyde (Aldehyde) | wikipedia.org |

This interactive table outlines the reduction products of the ester moiety.

The ester group of this compound is an electrophilic site that can undergo nucleophilic acyl substitution. In this type of reaction, a nucleophile attacks the carbonyl carbon, leading to the substitution of the methoxy group (-OCH₃). For instance, reaction with a different alcohol (e.g., ethanol) under acidic or basic conditions can lead to a transesterification reaction, yielding ethyl (phenylthio)acetate. organic-chemistry.org Similarly, reaction with ammonia (B1221849) or primary/secondary amines would produce the corresponding amide, 2-(phenylthio)acetamide. These reactions proceed via a tetrahedral intermediate, followed by the elimination of methanol (B129727). organic-chemistry.org

Role as a Wittig Reagent in Olefination Reactions

While this compound is not itself a Wittig reagent, its structure makes it an excellent precursor for a stabilized phosphonate (B1237965) carbanion used in the Horner-Wadsworth-Emmons (HWE) reaction, a well-known variation of the Wittig reaction. wikipedia.orgorganic-chemistry.org The methylene (B1212753) protons (-CH₂-) in this compound are activated by both the adjacent ester (electron-withdrawing group) and the phenylthio group.

The synthesis of an HWE reagent from this compound would involve an Arbuzov reaction or a similar process, where the corresponding α-haloacetate is reacted with a trialkyl phosphite (B83602) to form a phosphonate ester. The resulting phosphonate, containing the this compound backbone, is a stabilized HWE reagent.

Upon treatment with a suitable base (e.g., NaH, NaOMe), the phosphonate is deprotonated to form a nucleophilic phosphonate carbanion. organic-chemistry.org This stabilized carbanion can then react with aldehydes or ketones to form alkenes, typically with high selectivity for the (E)-isomer. wikipedia.org The reaction of such a reagent, for example, with a ketone like acetophenone (B1666503) would yield an α,β-unsaturated ester. Research has documented the use of related phosphonates in HWE reactions to produce compounds like (Z)-Methyl 3-(4-(phenylthio)phenyl)but-2-enoate. mdpi.comresearchgate.net This demonstrates the utility of the phenylthio-acetate scaffold in olefination chemistry.

Participation in Cycloaddition Reactions

The activated methylene group of this compound also makes it a potential participant in cycloaddition reactions, particularly for the synthesis of five-membered heterocyclic rings like pyrazoles.

Pyrazoles can be synthesized through the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. organic-chemistry.orgbas.bg One common method involves the reaction of a compound containing an active methylene group, like this compound, with a source of the 1,3-dipole, such as a diazo compound or a nitrile imine.

In a plausible synthetic route, the carbanion generated by deprotonating this compound can act as a nucleophile. Alternatively, and more commonly, compounds with structural similarities are used in cycloadditions with nitrile imines. bas.bg For example, the reaction of ethyl acetoacetate (B1235776) with in-situ generated nitrile imines affords pyrazole (B372694) derivatives. bas.bg Given the reactivity of its active methylene group, it is proposed that this compound could react in a similar fashion. The reaction would involve the condensation with a hydrazonoyl halide in the presence of a base to generate a nitrile imine in situ, which then undergoes cycloaddition. Research has shown the synthesis of various pyrazole derivatives containing phenylthio groups, such as 4-(phenylthio)-1H-pyrazol-5-ols and 5-(3-Methylphenylthio)-3-(trifluoromethyl)-1-methyl-1H-Pyrazole-4-carbaldehyde, underscoring the compatibility of the phenylthio moiety within pyrazole synthesis frameworks. researchgate.netsemanticscholar.org

Synthesis of Beta-Lactam Derivatives

This compound serves as a precursor for the synthesis of 3-phenylthio β-lactam derivatives. A notable method involves the conversion of the parent compound into S-phenyl diazothioacetate. This diazo compound acts as a ketene (B1206846) precursor in Staudinger-type [2+2] cycloaddition reactions. researchgate.net

A significant advancement in this area is a catalyst-free method where S-phenyl diazothioacetate reacts with a variety of imines. researchgate.net This reaction proceeds stereospecifically, yielding monocyclic and polycyclic β-lactams in good to excellent yields without the need for an expensive Rh₂(OAc)₄ catalyst that was previously required. researchgate.net The reaction of ketenes generated from sources like phenylthio acetyl chloride with imines is a foundational method for producing β-lactams, often with defined stereochemistry. encyclopedia.pub For example, the reaction of polyaromatic imines with various acid chlorides, including those with phenylthio groups, typically yields trans β-lactams as the exclusive products. encyclopedia.pub

Electrochemical Reaction Mechanisms and Intermediates

The electrochemical behavior of this compound has been a subject of detailed investigation, particularly in the context of fluorination reactions. These studies have elucidated the formation of reactive intermediates and the influence of various experimental parameters.

A novel and efficient method for the late-stage fluorination of this compound utilizes the "cation pool" technique. nih.govnih.govresearchgate.net This strategy involves the electrochemical oxidation of the substrate in a divided cell to generate and accumulate carbocation intermediates. nih.govresearchgate.net These reactive cations are stabilized at low temperatures, typically -20 °C, in a solvent such as 2,2,2-trifluoroethanol (TFE). nih.govnih.govresearchgate.net

A key feature of this method is that the nucleophile, such as [¹⁹F]fluoride or radioactive [¹⁸F]fluoride, is introduced into the anodic chamber after the electrolysis is complete. nih.govresearchgate.net This separation of the oxidation and nucleophilic attack steps allows for a "flash" reaction with the pre-formed, high concentration of reactive cations. nih.gov This approach is particularly advantageous for radiofluorination, as it maximizes the radiochemical yield by minimizing the decay of the radioisotope through a rapid, late-stage reaction. nih.gov

The efficiency and outcome of the electrochemical fluorination of this compound are highly dependent on several electrolysis parameters. nih.gov Systematic studies have optimized these conditions to maximize product yield. nih.govescholarship.org

Key parameters and their effects include:

Temperature : The reaction temperature significantly impacts the chemical yield. For the cation pool method, electrolysis at -20 °C was found to be optimal, with yields decreasing at both higher and lower temperatures. nih.gov At -40 °C, the oxidation current is lower, leading to incomplete consumption of the precursor and thus a lower yield. nih.gov

Oxidation Potential : In potentiostatic electrolysis, the applied potential is a critical parameter for driving the oxidation of the substrate. researchgate.net

Reagent Concentration : The concentration of the fluoride source, such as tetrabutylammonium fluoride (TBAF), and the presence of additives like triflic acid play a crucial role. nih.gov Research has shown that the ratio between triflic acid and TBAF is a key factor in determining the efficiency of the fluorination process. researchgate.netnih.gov

Solvent : The choice of solvent is critical for stabilizing the carbocation intermediates. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been reported to have a stabilizing effect. nih.gov

Electrolysis Time : The duration of the electrolysis affects the extent of precursor consumption and, consequently, the final product yield. nih.govescholarship.org

The table below summarizes the effect of temperature on the chemical yield of methyl 2-fluoro-2-(phenylthio)acetate using the cation pool method. nih.gov

| Temperature (°C) | Chemical Yield (%) | Precursor Consumed (%) |

| 21 | 2.2 | Not Reported |

| 0 | 4.0 | Not Reported |

| -20 | 6.0 | 68 |

| -40 | 3.0 | 12 |

Under optimized conditions using an undivided cell with TBAF, a monofluorination yield of 44 ± 3% was achieved after a 30-minute electrolysis. researchgate.net

The electrochemical fluorination of this compound at the α-carbon proceeds via a fluoro-Pummerer rearrangement mechanism. escholarship.org The process is initiated by the anodic oxidation of the sulfur atom, which generates a radical cation. beilstein-journals.org Subsequent deprotonation at the α-carbon and a second oxidation event lead to the formation of a key sulfonium (B1226848) cation intermediate. beilstein-journals.org This electrophilic intermediate is then susceptible to nucleophilic attack by a fluoride ion. escholarship.orgbeilstein-journals.org

Traditional electrochemical fluorination methods perform the electrolysis with the fluoride source (e.g., HF salts or TBAF) already present in the cell. nih.govresearchgate.net In contrast, the cation pool technique separates the generation of the carbocation intermediate from the nucleophilic fluorination step. nih.gov In this latter method, the stabilized carbocation is formed first and then quenched with a fluoride source post-electrolysis, which can improve fluoride conversion yield and is essential for no-carrier-added radiofluorination. nih.gov

Stereoselectivity in Reactions Involving this compound

The phenylthio group in acetate (B1210297) esters plays a significant role in directing the stereochemical outcome of reactions, particularly in aldol-type additions. While direct studies on this compound are limited, research on the closely related phenyl thioacetate (B1230152) demonstrates excellent stereocontrol.

In one example, a chiral boron enolate was generated from phenyl thioacetate using a chiral bromoborane (B216815) reagent and triethylamine (B128534). msu.edu The subsequent reaction of this enolate with aldehydes like benzaldehyde (B42025) and isobutyraldehyde (B47883) at low temperatures proceeded with high enantioselectivity and diastereoselectivity. msu.edu

The table below details the yields and selectivities achieved in these aldol (B89426) reactions. msu.edu

| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) | Diastereoselectivity (syn:anti) |

| Benzaldehyde | 84 | 91 | Not Applicable |

| Isobutyraldehyde | 82 | 83 | Not Applicable |

| Benzaldehyde (with propionyl derivative) | 70 | 95 | 98.3:1.7 |

| Isobutyraldehyde (with propionyl derivative) | 72 | 97 | 94.5:5.5 |

Furthermore, TiCl₄/amine-promoted aldol-type additions of phenylthio esters with aldehydes have also been shown to proceed with high syn-selectivity, reinforcing the utility of the phenylthio group in controlling stereochemistry through the formation of rigid, chelated transition states. researchgate.net

This compound as a Ligand or Precursor in Catalyst Synthesis

The molecular structure of this compound makes it a suitable precursor for functionalizing catalyst supports, thereby creating sophisticated catalytic systems with enhanced activity and stability.

This compound has been successfully employed as a functionalizing agent in the development of palladium (Pd) catalysts supported on magnetic nanoparticles. researchgate.net A notable example is the synthesis of a catalyst where silica-coated magnetite (Fe₃O₄@SiO₂) is functionalized with this compound (referred to as SD) and subsequently decorated with palladium nanoparticles. researchgate.netresearchgate.net This process results in the formation of Fe₃O₄@SiO₂-SD@Pd, a highly effective and magnetically separable catalyst. researchgate.net

The preparation involves anchoring the this compound onto the silica-coated nanoparticles before the introduction of palladium acetate. researchgate.net Characterization using techniques such as Fourier-transform infrared spectroscopy (FT-IR) confirms the interaction between the palladium and the organic ligand, as evidenced by shifts in vibrational frequencies. researchgate.net The final nanocomposite features a spherical structure with sizes ranging from 39 to 57 nm, with palladium nanoparticles evenly dispersed on the surface. researchgate.net This catalyst has demonstrated high efficiency in promoting complex organic reactions, including Isatin Heck reactions, C-H activation, and cycloaddition reactions, with yields ranging from 78% to 88%. researchgate.net

Table 1: Characteristics of Fe₃O₄@SiO₂-SD@Pd Catalyst

| Property | Description | Source |

|---|---|---|

| Core Material | Magnetite (Fe₃O₄) | researchgate.net |

| Shell | Silica (SiO₂) | researchgate.net |

| Functionalizing Ligand | This compound (SD) | researchgate.net |

| Active Metal | Palladium (Pd) | researchgate.net |

| Particle Size | 39 nm to 57 nm | researchgate.net |

| Palladium Content | 0.4718 mmol/g (determined by ICP) | researchgate.net |

| Structure | Spherical nanocomposites | researchgate.net |

| Applications | Isatin Heck reaction, C-H activation, cycloaddition | researchgate.net |

The development of the Fe₃O₄@SiO₂-SD@Pd catalyst, derived from this compound, is a significant step toward sustainable catalysis. researchgate.net Heterogeneous catalysts are central to green chemistry as they offer solutions to many problems associated with homogeneous systems, such as the use of toxic solvents and difficult separation processes. researchgate.netresearchgate.net

Catalysis of Reactions Utilizing this compound as a Substrate

This compound can also act as a substrate in catalyzed reactions, where its methylene group, activated by the adjacent sulfur atom and carbonyl group, participates in bond-forming events.

This compound and similar phenylthio esters serve as effective substrates in aldol-type condensation reactions when promoted by a combination of a Lewis acid and an amine. researchgate.net An efficient system for this transformation involves the use of titanium tetrachloride (TiCl₄) and tributylamine (B1682462) (Bu₃N). researchgate.net This method facilitates the cross-coupling of phenylthio esters with a variety of aldehydes and ketones. researchgate.net

The reaction is believed to proceed through a titanium-chelated six-membered transition state, which accounts for the stereoselectivity observed in some reactions. researchgate.net For less reactive substrates, the addition of a catalytic amount of trimethylsilyl (B98337) chloride (TMSCl) has been shown to enhance reactivity and improve yields. researchgate.net This approach is notable for its high reaction velocities and yields, toleration of base-labile functionalities, and operational simplicity. researchgate.net

In a related context, acid catalysis is employed in the condensation of hydrazides with aldehydes to form hydrazones. For instance, 2-(phenylthio)benzoic acid hydrazide, which can be prepared from methyl 2-(phenylthio)benzoate, undergoes condensation with various aldehydes in the presence of a catalytic amount of hydrochloric acid to yield 2-(phenylthio) benzoylarylhydrazone derivatives. nih.gov

Table 2: TiCl₄/Bu₃N-Promoted Aldol-Type Addition with Phenylthio Esters

| Ester Substrate | Carbonyl Partner | Product Type | Key Features | Source |

|---|---|---|---|---|

| Phenylthio Esters | Aldehydes | β-Hydroxy Thioesters | High yields, good stereoselectivity | researchgate.net |

Mechanistic Insights into Catalyzed Transformations

Understanding the mechanism of catalysis is crucial for the development of more efficient chemical processes. In reactions involving palladium catalysts with sulfur-containing ligands similar to this compound, detailed mechanistic studies have provided valuable insights. rsc.orgnih.gov

For palladium-catalyzed C-H olefination reactions promoted by S,O-ligands, research suggests that the C-H activation step is rate-limiting. rsc.org The S,O-ligand plays a critical role in the formation of cationic palladium species, which are key intermediates in the catalytic cycle. rsc.org Through a combination of NMR spectroscopy and kinetic studies, it has been observed that a palladium complex bearing one S,O-ligand and one acetate ligand can act as the resting state of the catalyst. rsc.orgresearchgate.net

In the case of the heterogeneous Fe₃O₄@SiO₂-SD@Pd catalyst, a mercury poisoning test confirmed that the reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. researchgate.net This indicates that the palladium nanoparticles are the active catalytic species and the reaction does not proceed through a homogeneous, leached palladium species in the solution.

Conclusion

Advanced Analytical and Spectroscopic Characterization in Research of Methyl Phenylthio Acetate

Spectroscopic Analysis of Methyl (phenylthio)acetate and its Reaction Products

Spectroscopic techniques are indispensable tools for probing the molecular structure of this compound and tracking its transformations in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule and can be used to identify specific functional groups and their connectivity.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, ethyl (phenylthio)acetate, the protons of the phenyl group typically appear as a multiplet in the aromatic region (δ 7.1-7.4 ppm). The methylene (B1212753) protons adjacent to the sulfur atom (S-CH₂) resonate around δ 3.6 ppm, while the methylene protons of the ethyl group (O-CH₂) are observed at approximately δ 4.1 ppm, and the terminal methyl protons (CH₃) appear around δ 1.2 ppm chemicalbook.com. For this compound, the methyl ester protons would be expected to show a singlet in a characteristic region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For the analogous (phenylthio)acetic acid, characteristic signals for the aromatic carbons and the methylene carbon attached to the sulfur are observed. The carbonyl carbon of the carboxylic acid appears at a distinct chemical shift chemicalbook.com. In this compound, the carbonyl carbon of the ester and the methyl carbon of the ester group would also exhibit characteristic resonances.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a powerful technique for analyzing the products of reactions where a fluorine atom is introduced into the this compound molecule. For instance, in the electrochemical fluorination of this compound, ¹⁹F NMR is used to confirm the formation of mono-fluorinated products researchgate.net. The chemical shift of the fluorine atom provides valuable information about its electronic environment within the newly formed molecule.

| Nucleus | Functional Group | Expected Chemical Shift (δ) ppm (relative to TMS) |

| ¹H | Phenyl (C₆H₅) | 7.1 - 7.4 (multiplet) |

| ¹H | Methylene (S-CH₂) | ~3.6 (singlet) |

| ¹H | Methyl (O-CH₃) | ~3.7 (singlet) |

| ¹³C | Carbonyl (C=O) | ~170 |

| ¹³C | Phenyl (C₆H₅) | 125 - 135 |

| ¹³C | Methylene (S-CH₂) | ~35 |

| ¹³C | Methyl (O-CH₃) | ~52 |

| ¹⁹F | Fluorine (in reaction products) | Varies depending on the specific product formed |

Table 1: Predicted NMR Spectroscopic Data for this compound. This table is based on data from analogous compounds and general spectroscopic principles.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the carbonyl group of the ester and various vibrations of the aromatic ring.

Saturated aliphatic esters typically exhibit a strong C=O stretching vibration in the region of 1750-1735 cm⁻¹ docbrown.info. The C-O stretching vibrations for the ester group are also prominent. Additionally, the presence of the phenyl group would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1750 - 1735 |

| Phenyl (C=C) | Stretch | 1600 - 1450 |

| Phenyl (C-H) | Stretch | > 3000 |

| Ester (C-O) | Stretch | 1300 - 1000 |

| Methylene (C-H) | Stretch | 2950 - 2850 |

Table 2: Expected Infrared Absorption Bands for this compound.

Mass Spectrometry (MS) for Molecular Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

In the mass spectrum of esters, the molecular ion peak (M⁺) is often observable. Common fragmentation patterns for esters include the loss of the alkoxy group (-OR) and McLafferty rearrangements if a gamma-hydrogen is present. For methyl esters, a characteristic fragment ion at m/z 59 corresponding to [CH₃OCO]⁺ is often observed libretexts.org. In the case of this compound, fragmentation could also involve cleavage of the C-S bond. For the related compound methyl phenylacetate, the molecular ion peak is observed at m/z 150 chegg.com.

A study on the electrochemical fluorination of this compound utilized mass spectrometry to verify the formation of the mono-fluorinated product researchgate.net.

| Ion | m/z (mass-to-charge ratio) | Possible Fragmentation Pathway |

| [M]⁺ | 182 | Molecular Ion |

| [M - OCH₃]⁺ | 151 | Loss of the methoxy (B1213986) radical |

| [C₆H₅S]⁺ | 109 | Cleavage of the S-CH₂ bond |

| [C₆H₅]⁺ | 77 | Loss of sulfur from the phenylthio group |

| [COOCH₃]⁺ | 59 | Cleavage of the CH₂-C bond |

Table 3: Predicted Mass Spectrometric Fragmentation of this compound.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and reaction products, as well as for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a highly effective technique for the analysis of volatile compounds like this compound. In the analysis of reaction mixtures, such as after the electrochemical fluorination of this compound, GC-MS is used to separate the starting material from the fluorinated products and identify them based on their mass spectra researchgate.net.

The choice of the GC column is crucial for achieving good separation. A study on the analysis of various organic solvents demonstrated the use of different columns to achieve optimal separation shimadzu.com. For the analysis of acetate-containing compounds, specific temperature programs are developed to ensure efficient separation and accurate quantification researchgate.net.

High-Performance Liquid Chromatography (HPLC) for Product Analysis

HPLC is a versatile technique used for the separation, identification, and quantification of a wide range of compounds. It is particularly useful for the analysis of less volatile or thermally sensitive reaction products that may not be suitable for GC-MS.

Various HPLC methods can be adapted for the analysis of this compound and its derivatives. For instance, methods developed for the analysis of sulfated phenolic compounds, which are also sulfur-containing organic molecules, demonstrate the utility of different stationary phases and mobile phase compositions for achieving good separation mdpi.com. The choice of detector, such as a UV-Vis or diode-array detector, allows for the quantification of the separated components. HPLC is also a valuable tool for monitoring the progress of reactions involving this compound and for purifying the desired products.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly sensitive chromatographic technique extensively used to monitor the progress of chemical reactions, such as the synthesis of this compound via C-S cross-coupling. researchgate.netnih.gov This method allows for the qualitative assessment of a reaction mixture by separating its components based on polarity. researchgate.net

Methodology in Reaction Monitoring: To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material like silica gel. nih.govlibretexts.org A standard TLC analysis for a C-S coupling reaction involves a three-lane spotting approach: libretexts.org

Lane 1 (Starting Material): A pure sample of the limiting reactant (e.g., the aryl halide or thiophenol derivative) is spotted.

Lane 2 (Co-spot): A mixture of the starting material and the reaction mixture is applied to the same spot.

Lane 3 (Reaction Mixture): The aliquot taken from the reaction vessel is spotted. libretexts.org

The plate is then placed in a sealed chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, the components of the spots travel at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. ukessays.com The progress of the reaction is determined by observing the disappearance of the starting material spot and the appearance of a new spot corresponding to the product, this compound. libretexts.orgyoutube.com The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org Visualization is often achieved using a UV lamp, as aromatic compounds are typically UV-active, or by staining with reagents like iodine. nih.govrsc.org

The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. Different compounds will have distinct Rf values under the same conditions. rjpbcs.com The co-spot lane is crucial for confirming the identity of the spots, especially when the Rf values of the reactant and product are very similar. rochester.edu

Table 1: Illustrative TLC Monitoring Data for this compound Synthesis

| Lane | Sample | Rf Value | Observation |

| 1 | Thiophenol (Reactant) | 0.65 | Strong spot at the beginning of the reaction. |

| 2 | Co-spot | 0.65 & 0.40 | Shows both reactant and product spots for reference. |

| 3 | Reaction Mixture (t=0h) | 0.65 | Only the reactant spot is visible. |

| 3 | Reaction Mixture (t=2h) | 0.65 & 0.40 | Fading reactant spot and emerging product spot. |

| 3 | Reaction Mixture (t=4h) | 0.40 | Reactant spot has disappeared; only the product spot is visible. |

Thermal Analysis Methods (e.g., TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. longdom.org While TGA can be used to study the thermal stability of the final product, this compound, it is more frequently employed in this context to characterize the heterogeneous catalysts used in its synthesis. TGA provides crucial information on the catalyst's thermal stability, decomposition behavior, and composition. longdom.orgresearchgate.net

For instance, in catalysts where an active metal component is supported on a material functionalized with organic linkers, TGA can determine the temperature at which these linkers decompose, thereby defining the catalyst's maximum operating temperature. longdom.org The analysis involves heating a small sample on a precision balance within a furnace at a controlled rate. The resulting data, plotted as a TGA curve (mass vs. temperature), reveals distinct mass loss steps. These steps can correspond to the removal of adsorbed water, the decomposition of organic moieties, or the reduction of metal oxides. researchgate.netnetzsch.com For sulfur-containing polymers or composites that might be used as catalyst supports, TGA can show distinct mass loss stages corresponding to the scission of weak S-S bonds followed by the degradation of more stable S-C bonds at higher temperatures. researchgate.netresearchgate.net

Table 2: Hypothetical TGA Data for a Supported Catalyst Used in Thioether Synthesis

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

| 25 - 150 | 5% | Loss of physisorbed water and residual solvent. |

| 150 - 350 | 20% | Decomposition of organic functional groups on the support. |

| 350 - 600 | 10% | Degradation of the catalyst support backbone. |

| > 600 | 65% | Residual mass (inorganic support and metal oxide). |

Electron Microscopy (FE-SEM, TEM) for Catalyst Characterization

Electron microscopy techniques are indispensable for characterizing the morphology and structure of heterogeneous catalysts used in the synthesis of compounds like this compound. researchgate.netresearchgate.net

Field Emission Scanning Electron Microscopy (FE-SEM) provides high-resolution images of the catalyst's surface topography. researchgate.net It is used to examine the shape, size, and surface morphology of catalyst particles and their supports. azooptics.commdpi.com The high resolution of FE-SEM allows for the visualization of nano-sized features, which is critical as the surface structure of a catalyst often dictates its activity and selectivity.

Transmission Electron Microscopy (TEM) offers even higher resolution, enabling the visualization of the internal structure of the catalyst. azooptics.com TEM is used to determine the size, shape, and distribution of catalytically active metal nanoparticles dispersed on a support material. researchgate.net By analyzing TEM images, researchers can assess whether the nanoparticles are uniformly distributed or have formed aggregates, which can significantly impact catalytic performance. azooptics.com High-resolution TEM (HRTEM) can even resolve the crystal lattice fringes of individual nanoparticles, providing information about their crystallinity and exposed crystal facets.

Often, these techniques are coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), which provides elemental analysis of specific regions of the sample, confirming the presence and distribution of the active metal and support elements. researchgate.net

Table 3: Catalyst Characterization Data from Electron Microscopy

| Technique | Parameter Measured | Typical Finding for a Supported Copper Catalyst |

| FE-SEM | Surface Morphology | Reveals a porous support structure with uniform particle shapes. |

| TEM | Particle Size & Distribution | Shows well-dispersed copper nanoparticles with an average diameter of 5-10 nm. |

| HRTEM | Crystallinity | Confirms the crystalline nature of the copper nanoparticles. |

| SEM-EDS | Elemental Composition | Maps show a uniform distribution of Copper (Cu), Oxygen (O), and Silicon (Si) for a CuO/SiO2 catalyst. |

X-ray Diffraction (XRD) for Structural Confirmation

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure and phase composition of catalyst materials. malvernpanalytical.commdpi.com In the context of synthesizing this compound, XRD is used to confirm the identity of the crystalline phases of the catalyst, such as copper oxides (CuO, Cu₂O) or metallic copper, and the nature of the support material (e.g., alumina, silica). mdpi.comresearchgate.net

The technique works by directing X-rays onto a powdered catalyst sample and measuring the angles and intensities of the diffracted beams. mpg.de The resulting diffraction pattern is a fingerprint of the material's crystalline structure. By comparing the positions (2θ angles) and intensities of the peaks in the pattern to reference patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS), the specific crystalline phases present in the catalyst can be identified. scholarsresearchlibrary.comarxiv.org

Furthermore, the width of the diffraction peaks can be used to estimate the average size of the crystallites via the Scherrer equation, providing complementary information to that obtained from TEM. mdpi.commalvernpanalytical.com In-situ XRD studies can also be performed to observe changes in the catalyst's structure under reaction conditions, providing insights into activation or deactivation mechanisms. mdpi.com

Table 4: Representative XRD Peak Data for a CuO-Based Catalyst

| 2θ Angle (degrees) | (hkl) Plane | Corresponding Phase | Reference |

| 35.5 | (002), (111) | Tenorite (CuO) | JCPDS #03-0884 |

| 38.7 | (111), (200) | Tenorite (CuO) | JCPDS #03-0884 |

| 43.3 | (111) | Metallic Copper (Cu) | JCPDS #04-0836 |

| 50.4 | (200) | Metallic Copper (Cu) | JCPDS #04-0836 |

| 74.1 | (220) | Metallic Copper (Cu) | JCPDS #04-0836 |

Inductively Coupled Plasma (ICP) Analysis for Elemental Composition

Inductively Coupled Plasma (ICP) analysis is a highly sensitive and accurate technique for determining the elemental composition of materials, making it essential for quantifying the metal content in heterogeneous catalysts. pjoes.com The two most common forms are ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS).

For catalyst characterization, ICP-OES is frequently used to determine the precise loading of the active metal on the support. researchgate.netresearchgate.net To perform the analysis, a small, accurately weighed amount of the catalyst is first digested in strong acid to bring the elements into solution. pcdn.co This solution is then introduced into the plasma, which excites the atoms of the elements, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element in the sample. pjoes.com

This analysis is critical for confirming that the desired amount of metal was successfully incorporated during catalyst preparation. It is also used in leaching studies to measure any loss of the active metal from the support into the reaction mixture during the catalytic cycle, which is important for assessing catalyst stability and reusability. researchgate.net

Table 5: ICP-OES Analysis of a Supported Copper Catalyst

| Catalyst Sample | Theoretical Cu Loading (wt%) | Measured Cu Loading (wt%) | Recovery (%) |

| 2% Cu/Al₂O₃ | 2.00 | 1.95 | 97.5 |

| 5% Cu/Al₂O₃ | 5.00 | 4.89 | 97.8 |

| Catalyst after 1st cycle | - | 4.85 | - |

| Catalyst after 5th cycle | - | 4.71 | - |

Computational and Theoretical Investigations of Methyl Phenylthio Acetate

Quantum Chemical Calculations for Electronic Structure Analysis

A fundamental understanding of a molecule's reactivity begins with its electronic structure. Quantum chemical calculations, most commonly employing Density Functional Theory (DFT), would be the primary tool for this analysis. Key properties to be investigated would include the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map would be essential. This map visualizes the electron density around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Methyl (phenylthio)acetate, this would reveal the likely sites for electrophilic attack (e.g., the sulfur atom and phenyl ring) and nucleophilic attack (e.g., the carbonyl carbon). Calculated atomic partial charges would provide quantitative data to support the qualitative MEP analysis.

Interactive Table: Hypothetical Electronic Properties of this compound

This table is for illustrative purposes, as specific literature data is unavailable.

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| B3LYP | 6-31G(d) | - | - | - | - |

| M06-2X | def2-TZVP | - | - | - | - |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms. This involves locating and characterizing the geometries and energies of reactants, transition states, intermediates, and products.

For this compound, a key reaction studied experimentally is its electrochemical fluorination . A computational investigation of this process would involve modeling the interaction of the molecule with the electrode surface and the fluorinating agent. DFT calculations could be used to determine the structure of the transition state for the fluorine atom transfer and to calculate the activation energy of the reaction. This would help to rationalize the observed experimental outcomes and provide a detailed, step-by-step description of how the C-F bond is formed. The influence of the solvent and additives, noted as critical in experimental studies, could also be modeled to understand their role in stabilizing intermediates or transition states.

Prediction of Reactivity and Selectivity

Building upon the electronic structure analysis, computational methods can be used to predict the reactivity and selectivity of this compound in various reactions. Reactivity descriptors derived from conceptual DFT, such as Fukui functions and local softness indices, would be calculated to predict the most reactive sites for nucleophilic, electrophilic, and radical attack.

For example, in reactions where multiple products are possible (e.g., substitution on the phenyl ring), these calculations could predict the most likely position of attack (ortho, meta, or para). This predictive capability is invaluable for designing new synthetic routes and optimizing reaction conditions to favor a desired product. While experimental studies have noted the selectivity of the electrochemical fluorination, detailed computational models would be required to provide a theoretical basis for this observation and to predict selectivity in other potential reactions, such as oxidation of the sulfur atom or substitution at the alpha-carbon.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Utilization as a Versatile Building Block in Organic Synthesis

Methyl (phenylthio)acetate is a valuable and versatile building block in organic synthesis due to the presence of multiple reactive sites. Its structure, featuring an ester group, an active methylene (B1212753) group, and a phenylthio moiety, allows for a wide range of chemical transformations. The methylene group is particularly noteworthy as it is activated by both the adjacent ester and the sulfur atom, facilitating the formation of enolates. masterorganicchemistry.com These enolates can then participate in various carbon-carbon bond-forming reactions, including alkylations and aldol-type reactions. mnstate.eduyoutube.com

The phenylthio group can act as a stable carrier for valuable isotopes, such as ¹³C, in the synthesis of labeled complex molecules. Furthermore, this group can be strategically manipulated. For instance, oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone enhances the acidity of the α-protons and can facilitate elimination reactions to introduce unsaturation. The phenylthio group can also be removed under reductive conditions, providing a means to introduce a methylene group.

A practical application of its versatility is in the synthesis of substituted pyridines. (Phenylthio)acetic acids, closely related to this compound, have been used in an isothiourea-catalyzed Michael addition-lactamization sequence to form a variety of di-, tri-, and tetrasubstituted pyridines. This highlights the utility of the (phenylthio)acetyl unit in constructing complex heterocyclic frameworks.

Synthesis of Complex Organic Molecules

The strategic placement of functional groups in this compound makes it an important intermediate in the synthesis of more complex organic molecules. One notable example is its role in the synthesis of Modafinil, a wakefulness-promoting agent. In several synthetic routes to Modafinil, the structurally related benzhydrylthioacetic acid is a key intermediate. mdma.chnih.gov This acid can be esterified to the corresponding methyl ester, which is a direct analogue of this compound with a diphenylmethyl (benzhydryl) group instead of a phenyl group. The core "(thio)acetate" scaffold is crucial for building the final drug molecule.

The general synthetic utility of this compound extends to the construction of various heterocyclic systems. The enolate derived from this compound can react with suitable electrophiles to initiate cyclization cascades, leading to the formation of thiophenes, pyrroles, and furans. nih.gov For example, the reaction of the corresponding saturated 1,4-diketone precursor, which can be conceptually derived from the alkylation of a this compound enolate, can be converted to 3-methylthio-2,5-diaryl-substituted pyrroles and thiophenes via Paal-Knorr cyclization. nih.gov

Development of New Synthetic Methodologies

The unique reactivity of this compound and related α-thioesters has spurred the development of new synthetic methodologies. The ability of the sulfur atom to stabilize an adjacent carbanion (enolate) is a key feature. masterorganicchemistry.com This has been exploited in the development of novel carbon-carbon bond-forming reactions. For instance, α-phenylthioaldehydes, which share the α-thio carbonyl motif, have been shown to be effective precursors for the generation of acyl azolium and azolium enolate intermediates in N-heterocyclic carbene (NHC) catalysis. st-andrews.ac.ukresearchgate.net These intermediates can then participate in a variety of transformations, including redox rearrangements and enantioselective cycloadditions. st-andrews.ac.uk

While not directly involving this compound, these studies on analogous systems showcase the potential for developing new catalytic processes that leverage the reactivity of the α-phenylthio carbonyl moiety. Future research in this area could lead to the development of novel, highly efficient methods for the synthesis of complex molecules using this compound as a starting material.

Precursor for Biologically Relevant Molecules and Drug Discovery Research

Design and Synthesis of Novel Derivatives for Medicinal Applications

This compound serves as a scaffold for the design and synthesis of novel derivatives with potential medicinal applications. The ester functionality can be readily converted to other functional groups, such as amides or carboxylic acids, while the phenyl ring can be substituted to modulate the electronic and steric properties of the molecule.

For example, derivatives of 5-phenylthiophenecarboxylic acid, which can be conceptually derived from a synthetic strategy involving a (phenylthio)acetate synthon, have been synthesized and evaluated as antirheumatic agents. google.com In this study, methyl [5-(4-chlorophenyl)-thiophen-3-yl]acetate and methyl [5-(4-bromophenyl)-thiophen-3-yl]acetate were found to be potent suppressors of adjuvant-induced arthritis in rats. google.com

Furthermore, the core structure of this compound is found in various compounds with anti-inflammatory properties. Studies on 2'-(phenylthio)methanesulfonanilides have shown that these compounds, particularly those with electron-withdrawing substituents on the phenyl ring, exhibit potent anti-inflammatory activity. nih.gov While not direct derivatives, these molecules share the phenylthio-methylene-carbonyl/sulfonyl structural motif, suggesting that the (phenylthio)acetyl group can be a valuable pharmacophore in the design of new anti-inflammatory agents. nih.gov

| Compound | Biological Activity | Reference |

| Methyl [5-(4-chlorophenyl)-thiophen-3-yl]acetate | Suppressed adjuvant-induced arthritis in rats | google.com |

| Methyl [5-(4-bromophenyl)-thiophen-3-yl]acetate | Suppressed adjuvant-induced arthritis in rats | google.com |

| 4'-Carbamoyl-2'-(2,4-difluorophenylthio)methanesulfonanilide | Potently inhibited adjuvant arthritis in rats and collagen-induced arthritis in mice | nih.gov |

Methodologies for Investigating Structure-Activity Relationships (SAR) in Derivatives

The investigation of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, guiding the optimization of lead compounds into potent and selective drug candidates. For derivatives of this compound, SAR studies involve systematically modifying different parts of the molecule and evaluating the impact of these changes on biological activity.

Key modifications for SAR studies on this compound derivatives could include:

Substitution on the phenyl ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at the ortho, meta, and para positions can influence the compound's lipophilicity, electronic properties, and steric profile, which in turn can affect its binding to biological targets.

Modification of the ester group: Converting the methyl ester to other esters, amides, or a free carboxylic acid can alter the compound's solubility, metabolic stability, and ability to form hydrogen bonds.

Alterations to the methylene bridge: Introducing substituents on the methylene group or changing its length can impact the conformational flexibility of the molecule and the spatial relationship between the phenylthio and carbonyl moieties.

In a study of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents, SAR analysis revealed that specific substitutions on the phenyl ring, such as a 4-bromo or 4-chloro group, led to compounds with enhanced activity compared to the parent compound. google.com This systematic approach allows researchers to identify the key structural features required for a desired pharmacological effect.

Radiopharmaceutical Synthesis and PET Tracer Development

The development of radiolabeled molecules for Positron Emission Tomography (PET) is a powerful tool in medical diagnostics and drug development. While there are no widespread reports of radiolabeled this compound itself as a PET tracer, its structure contains moieties that are amenable to radiolabeling.

The most common radionuclides for PET are carbon-11 (B1219553) (¹¹C, t₁/₂ ≈ 20.4 min) and fluorine-18 (B77423) (¹⁸F, t₁/₂ ≈ 109.7 min). nih.gov The methyl ester group of this compound is a prime target for ¹¹C-labeling. This could be achieved by reacting the corresponding carboxylate precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate, a very common and robust radiolabeling reaction. nih.goviaea.org The resulting [¹¹C-methyl]-(phenylthio)acetate could potentially be used to study esterase activity or the biodistribution of this class of compounds in vivo. The synthesis of [¹¹C]acetate is a well-established procedure in PET chemistry, often involving the reaction of a Grignard reagent with [¹¹C]CO₂. nih.govnih.gov This highlights the feasibility of incorporating ¹¹C into the acetate (B1210297) portion of the molecule.

For ¹⁸F-labeling, a fluoro-substituted analogue of this compound would need to be synthesized. This could involve introducing a fluorine atom onto the phenyl ring of the precursor. The subsequent radiolabeling would likely proceed via nucleophilic substitution of a suitable leaving group (e.g., nitro, trimethylammonium) on the aromatic ring with [¹⁸F]fluoride. mdpi.comebi.ac.uk The development of such a tracer would allow for longer imaging times compared to a ¹¹C-labeled counterpart due to the longer half-life of ¹⁸F.

The general workflow for developing a PET tracer from a compound like this compound would involve:

Selection of the radionuclide and labeling position: Deciding whether to use ¹¹C or ¹⁸F and identifying a synthetically accessible position on the molecule for radiolabeling.

Synthesis of a suitable precursor: Preparing a molecule that can be readily reacted with the chosen radionuclide in the final step of the synthesis.

Development and optimization of the radiolabeling reaction: Establishing a rapid and efficient method for incorporating the radionuclide into the precursor.

Preclinical evaluation: Assessing the stability, biodistribution, and target engagement of the radiotracer in vitro and in animal models.

While specific applications of radiolabeled this compound are yet to be explored, the fundamental principles of PET chemistry suggest that such a tracer is synthetically accessible and could be a valuable tool for future research.

Electrochemical Transformations of Methyl Phenylthio Acetate

Principles of Electrochemical Fluorination of Methyl (phenylthio)acetate

Electrochemical fluorination of this compound is achieved through potentiostatic anodic oxidation. semanticscholar.orgresearchgate.netsemanticscholar.orgresearchgate.net The process is typically carried out in an undivided electrochemical cell containing a solution of the substrate, a fluoride (B91410) source, and a supporting electrolyte in a suitable solvent. semanticscholar.orgresearchgate.netsemanticscholar.orgresearchgate.net The fundamental principle involves the oxidation of the this compound molecule at the anode. This electrochemical oxidation generates a carbocation intermediate, which is then attacked by a fluoride ion to form the fluorinated product, methyl 2-fluoro-2-(phenylthio)acetate. nih.gov

The choice of fluoride source is critical. Tetrabutylammonium (B224687) fluoride (TBAF) has been successfully employed as a source of fluoride ions for this transformation. semanticscholar.orgresearchgate.netsemanticscholar.org The reaction is performed under controlled potential conditions to selectively oxidize the substrate without degrading the solvent or other components of the electrolyte solution. semanticscholar.orgresearchgate.net The successful formation of the mono-fluorinated product has been verified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. semanticscholar.orgsemanticscholar.org

A key finding in the electrochemical fluorination of this compound is the crucial role of an acid, such as triflic acid, in conjunction with the fluoride source. semanticscholar.orgsemanticscholar.org The addition of triflic acid is believed to form hydrofluoric acid (HF) in situ, which can participate in the fluorination process. semanticscholar.org The conjugate base of triflic acid is a very weak nucleophile and therefore does not compete with the fluoride ion in reacting with the electrochemically generated carbocation. semanticscholar.org

Optimization of Electrochemical Reaction Parameters

The efficiency and yield of the electrochemical fluorination of this compound are highly dependent on several key reaction parameters. Systematic studies have been conducted to optimize these parameters to maximize the formation of the desired fluorinated product. semanticscholar.orgresearchgate.netsemanticscholar.org

Influence of Oxidation Potential

The oxidation potential applied to the electrochemical cell is a critical parameter that directly influences the rate of the fluorination reaction and the conversion of the starting material. researchgate.net Studies have shown that as the electrolysis potential is increased, the conversion of this compound also increases. However, the yield of the fluorinated product, methyl 2-fluoro-2-(phenylthio)acetate, reaches an optimal value at a specific potential, beyond which it may decrease.

For the electrochemical fluorination of this compound using TBAF and triflic acid in acetonitrile (B52724), the effect of oxidation potential on the product yield and precursor conversion was investigated. The synthesis was performed for a constant time of 30 minutes. researchgate.net

| Oxidation Potential (V vs Ag/Ag+) | Product Yield (%) | Precursor Conversion (%) |

|---|---|---|

| 1.2 | ~15 | ~20 |

| 1.3 | ~30 | ~40 |

| 1.4 | ~44 | ~60 |

| 1.5 | ~40 | ~75 |

| 1.6 | ~35 | ~85 |

This data is based on graphical representations from the cited source and the values are approximate. researchgate.net

Effect of Electrolysis Time and Temperature

The duration of the electrolysis and the reaction temperature are also important factors affecting the yield of the fluorinated product. semanticscholar.orgresearchgate.netsemanticscholar.org Generally, a longer electrolysis time leads to a higher conversion of the starting material. However, the product yield may plateau or even decrease after a certain time due to potential degradation of the product or side reactions.

In a study where the electrolysis was conducted at a constant potential of 1.4 V vs Ag/Ag+, the yield of methyl 2-fluoro-2-(phenylthio)acetate and the conversion of the precursor were monitored over time. researchgate.net

| Electrolysis Time (min) | Product Yield (%) | Precursor Conversion (%) |

|---|---|---|

| 10 | ~20 | ~30 |

| 20 | ~35 | ~50 |

| 30 | ~44 | ~60 |

| 40 | ~42 | ~65 |

| 50 | ~40 | ~70 |

This data is based on graphical representations from the cited source and the values are approximate. researchgate.net

Temperature also plays a role in the electrochemical fluorination process. In a different approach known as the "cation pool" method, the temperature was optimized for the fluorination of this compound. nih.gov In this method, the electrochemical oxidation is performed first to generate and stabilize the carbocations, followed by the addition of the fluoride source. nih.gov The optimal temperature for the oxidation step was found to be -20 °C. nih.gov At this temperature, 68% of the precursor was consumed, leading to a higher yield of the fluorinated product compared to higher or lower temperatures. nih.gov

Role of Solvents and Supporting Electrolytes

The choice of solvent and supporting electrolyte is crucial for the success of the electrochemical fluorination. semanticscholar.orgresearchgate.netsemanticscholar.orgresearchgate.net The solvent must be able to dissolve the substrate and the electrolyte, be stable under the electrochemical conditions, and facilitate the fluorination reaction. Acetonitrile is a commonly used solvent for the electrochemical fluorination of this compound. semanticscholar.orgresearchgate.netresearchgate.net

In the "cation pool" method, 2,2,2-trifluoroethanol (B45653) (TFE) has been used as a solvent to stabilize the carbocation intermediates formed during the electrochemical oxidation. nih.gov The use of a divided electrochemical cell, with the anodic and cathodic chambers separated by a Nafion membrane, was also employed in this method. nih.gov

The supporting electrolyte provides conductivity to the solution. Tetrabutylammonium fluoride (TBAF) can act as both the fluoride source and the supporting electrolyte. semanticscholar.orgresearchgate.netsemanticscholar.org Other supporting electrolytes, such as tetrabutylammonium perchlorate (TBAP), have also been used in conjunction with a fluoride source. nih.gov

Impact of Acid/Base Concentrations and Ratios

The concentration of the acid, such as triflic acid, and its ratio to the fluoride source have a significant impact on the efficiency of the electrochemical fluorination. semanticscholar.orgresearchgate.netsemanticscholar.org It has been found that the triflic acid to TBAF concentration ratio plays a key role in the fluorination efficiency. semanticscholar.orgresearchgate.netsemanticscholar.org The presence of triflic acid is crucial for the fluorination to occur when using TBAF. semanticscholar.org

Optimization studies have shown that there is an optimal concentration ratio of triflic acid to TBAF that maximizes the yield of the fluorinated product. For instance, in a solution containing 25 mM of this compound and 154 mM of TBAF in acetonitrile, the optimal concentration of triflic acid was found to be 104.6 mM. researchgate.net Under these optimized conditions, a mono-fluorination yield of 44 ± 3% was achieved after 30 minutes of electrolysis. semanticscholar.orgresearchgate.netsemanticscholar.org

Development of Electrochemical Radiofluorination Techniques

The principles of electrochemical fluorination have been extended to the development of radiofluorination techniques for the synthesis of 18F-labeled compounds, which are important for positron emission tomography (PET). semanticscholar.orgsemanticscholar.orgresearchgate.netnih.gov The electrochemical radiofluorination of this compound has been successfully demonstrated for the synthesis of methyl 2-[18F]fluoro-2-(phenylthio)acetate. semanticscholar.orgsemanticscholar.org